molecular formula C5H4ClNO3S B032518 4-Chloropyridine-3-sulfonic acid CAS No. 51498-38-5

4-Chloropyridine-3-sulfonic acid

Cat. No.: B032518
CAS No.: 51498-38-5
M. Wt: 193.61 g/mol
InChI Key: CFUZNCDDZQWQBU-UHFFFAOYSA-N
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Description

4-Chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4ClNO3S and a molecular weight of 193.61 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a chlorine atom at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

4-Chloropyridine-3-sulfonic acid is a pyridine derivative that serves as an intermediate for the synthesis of many valuable technical and pharmaceutical compounds . It is used as a starting material for the production of a range of pharmaceuticals with anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic effects .

Biochemical Pathways

This compound affects various biochemical pathways. It is synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group . In the latter case, intermediate pyridine-3-sulfonyl chlorides are formed, which are hydrolyzed to sulfonic acids . These processes involve various biochemical pathways and have downstream effects on the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. As an intermediate for the synthesis of various pharmaceutical compounds, it contributes to the therapeutic effects of these compounds, including anti-inflammatory, antipyretic, cardiovascular, and hypoglycemic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, and heating the mixture to temperatures of about 100 to about 120° C . These conditions can affect the yield and purity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloropyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. This method typically involves the following steps :

    Diazotation: 3-aminopyridines are treated with nitrous acid to form diazonium salts.

    Substitution: The diazonium salts are then reacted with sulfur dioxide and a suitable catalyst to replace the diazo group with a sulfonyl group, forming pyridine-3-sulfonyl chlorides.

    Hydrolysis: The pyridine-3-sulfonyl chlorides are hydrolyzed to yield the corresponding sulfonic acids.

Another method involves the direct sulfonation of pyridines using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is more suitable for the synthesis of unsubstituted and monosubstituted pyridine-3-sulfonic acids.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the above synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

    Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a sulfonic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloropyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUZNCDDZQWQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364881
Record name 4-Chloropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51498-38-5
Record name 4-Chloro-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51498-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the key structural features of 4-Chloropyridine-3-sulfonic acid revealed by its crystal structure?

A1: The crystal structure of this compound reveals that the molecules form one-dimensional chains through N—H⋯O hydrogen bonds []. These chains are further linked together by weaker C—H⋯Cl hydrogen bonds, creating a two-dimensional network structure [].

Q2: How was this compound synthesized?

A2: The provided abstract states that this compound was synthesized by hydrolyzing 4-chloropyridine-3-sulfonamide in a dilute hydrochloric acid solution [].

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